N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a nitrophenyl group with a tetrahydropyrido[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 2,3-diaminobenzamide with o-nitrobenzaldehyde. This reaction can be carried out under visible light irradiation at ambient temperature in the presence of a catalyst such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) and pumping air or another oxidant . The reaction conditions are mild and environmentally friendly, making this method efficient and green.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the nitrophenyl group enhances its ability to interact with biological molecules, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide: Another benzimidazole derivative with similar structural features but different substituents.
Benzo[d]imidazo[2,1-b]thiazole Carboxamide: A related compound with a thiazole ring instead of the pyrido ring.
Uniqueness
N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is unique due to its specific combination of a nitrophenyl group and a tetrahydropyrido[1,2-a]benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N4O4 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-hydroxy-N-(2-nitrophenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O4/c23-15-9-10-21-13-7-3-1-5-11(13)19-17(21)16(15)18(24)20-12-6-2-4-8-14(12)22(25)26/h1-8,23H,9-10H2,(H,20,24) |
InChI Key |
JAUVXQZIGMJYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C(=C1O)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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